Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable carboxylate ester. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism by which Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- (2S,5S)-5-[(N-Acetyl-N-methyl-L-isoleucyl)amino]-4-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxamide
Uniqueness
Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific conformational and reactivity characteristics .
Properties
IUPAC Name |
methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7(10-8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBOAQXNCZOODB-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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